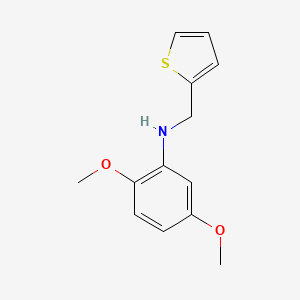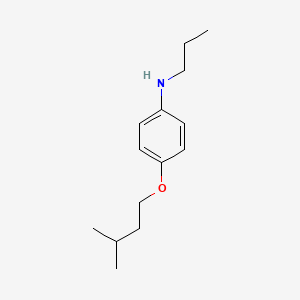
4-(Isopentyloxy)-N-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopentyloxy)-N-propylaniline, also known as IPPA, is an organic compound that is used in various scientific applications. IPPA has a wide range of uses, from research in organic chemistry and biochemistry to applications in the pharmaceutical industry. IPPA is a versatile compound, with many advantages and limitations in laboratory experiments.
科学的研究の応用
Influence of Propyl Group on Molecular Structures
Research on related compounds such as 4-propylaniline has shown that the propyl group significantly influences molecular structures. Studies have focused on understanding the configurations of such molecules and their interactions with other atoms like argon. These studies are important for comprehending molecular behavior in different states and environments (Yang, Gu, Trindle, & Knee, 2015).
Mutagenicity and Carcinogenicity Analysis
Analyses of similar compounds, such as 2-propylaniline and 4-propylaniline, have been conducted to understand their mutagenic and potentially carcinogenic properties. This is crucial for assessing the safety of chemicals used in industrial sectors and for regulatory compliance (Rim & Kim, 2018).
Electroactive Polymer Development
Compounds related to 4-(Isopentyloxy)-N-propylaniline, like 2-propylaniline, have been used in the development of electroactive polymers. These polymers have applications in various fields, including electronics and materials science (Bidan, Geniés, & Penneau, 1989).
Fluorescence Sensing for Metal Ions
Functionalized mesoporous materials containing N-propylaniline groups have been synthesized for the detection of metal ions in water. These materials show promise as highly selective sensors for specific metal ions, demonstrating the potential for environmental monitoring and safety applications (Gomes & Bhaumik, 2015).
Chemical Synthesis and Antimicrobial Properties
Research into derivatives of 4-(Isopentyloxy)-N-propylaniline has explored their synthesis and potential antimicrobial properties. Such studies contribute to pharmaceutical and medical applications, particularly in developing new antimicrobial agents (Doorenbos & Solomons, 1973).
Influence on Protein Structure and Function
Studies have also examined the influence of glycosylation on protein structure and function, particularly in relation to compounds like 4-hydroxyproline. Understanding these interactions is crucial for biotechnological applications and for developing novel therapeutics (Naziga, Schweizer, & Wetmore, 2012).
特性
IUPAC Name |
4-(3-methylbutoxy)-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRBOMGGQNNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopentyloxy)-N-propylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
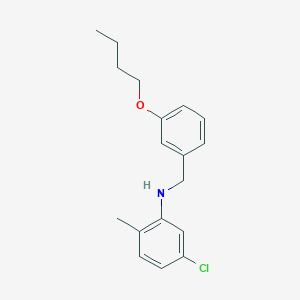
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)
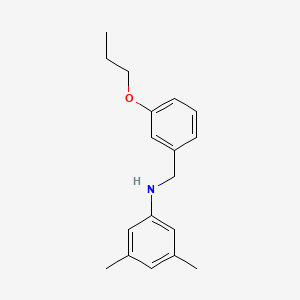

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
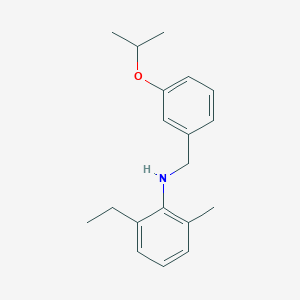
![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)
